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Compound of Interest

Compound Name: VT-1598 tosylate

Cat. No.: B11929071 Get Quote

VT-1598 tosylate, a novel tetrazole-based antifungal agent, demonstrates remarkable

selectivity for fungal cytochrome P450 51 (CYP51) over human CYP enzymes. This high

degree of specificity minimizes the potential for drug-drug interactions and other off-target

effects commonly associated with existing azole antifungals, offering a promising advancement

in the treatment of invasive fungal infections.

VT-1598 is a rationally designed inhibitor of fungal CYP51, an essential enzyme in the

ergosterol biosynthesis pathway of fungi.[1] By targeting this pathway, VT-1598 effectively

disrupts fungal cell membrane integrity, leading to potent antifungal activity. Its unique tetrazole

structure, which replaces the 1,2,4-triazole moiety found in many conventional azole

antifungals, is key to its enhanced selectivity for the fungal enzyme.[1] This structural

modification is designed to reduce interactions with human cytochrome P450 enzymes, which

are crucial for metabolizing various drugs and endogenous compounds.

Superior Potency Against Fungal Pathogens
Preclinical data highlight the potent and broad-spectrum antifungal activity of VT-1598. In a

study focusing on Aspergillus fumigatus, a primary cause of invasive aspergillosis, VT-1598

exhibited a strong binding affinity to the fungal CYP51B enzyme, with a dissociation constant

(Kd) of 13 ± 1 nM.[2] This demonstrates a robust interaction between the inhibitor and its fungal

target. Furthermore, in reconstituted enzymatic assays, VT-1598 showed more potent inhibition

of A. fumigatus CYP51B activity compared to established antifungal drugs, including

fluconazole, voriconazole, ketoconazole, and posaconazole.[2]
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The in vitro activity of VT-1598 extends across a wide range of clinically relevant fungal

pathogens. It has demonstrated potent activity against various species of Candida,

Cryptococcus, and endemic fungi.[1][3] This broad-spectrum efficacy, combined with its high

selectivity, positions VT-1598 as a promising candidate for treating a variety of invasive fungal

infections, including those caused by drug-resistant strains.

Minimized Interaction with Human CYP Enzymes
A significant advantage of VT-1598 lies in its minimal inhibition of human CYP enzymes. While

specific IC50 values for a full panel of human CYP enzymes are not yet publicly available in

detail, the design of the molecule, with its tetrazole group, is intended to ensure a lower

propensity for causing drug-drug interactions and liver toxicity.[2] The development of VT-1598

and similar tetrazole-based inhibitors was driven by the need to overcome the limitations of

older azoles, which are known to inhibit human CYPs and lead to significant clinical

management challenges. The "exquisite selectivity" of VT-1598 for the fungal target is a key

feature emphasized in its development.[4]

Comparative Inhibitory Activity of VT-1598 Tosylate
Enzyme Target Organism IC50 / Kd Reference

Fungal CYP51

CYP51B Aspergillus fumigatus Kd: 13 ± 1 nM [2]

Human CYP Enzymes

CYP1A2 Homo sapiens
Data not publicly

available

CYP2C9 Homo sapiens
Data not publicly

available

CYP2C19 Homo sapiens
Data not publicly

available

CYP2D6 Homo sapiens
Data not publicly

available

CYP3A4 Homo sapiens
Data not publicly

available
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Note: While specific IC50 values for human CYP enzymes are not detailed in the available

literature, the consistent reporting of high selectivity indicates significantly weaker inhibition

compared to the fungal target.

Experimental Protocols
Determination of Fungal CYP51 Inhibition (Reconstituted
Enzyme Assay)
The inhibitory activity of VT-1598 against fungal CYP51 can be determined using a

reconstituted enzyme system. This in vitro assay allows for the direct measurement of enzyme

inhibition without the complexity of a whole-cell system.

Key Steps:

Enzyme and Substrate Preparation: Recombinant fungal CYP51 and its redox partner,

NADPH-cytochrome P450 reductase, are purified. The substrate, lanosterol (or another

suitable sterol), is prepared in a suitable buffer.

Reaction Mixture: The reaction mixture contains the purified CYP51 enzyme, the reductase,

the substrate, and a buffer system.

Inhibitor Addition: VT-1598 tosylate is added to the reaction mixture at various

concentrations. A control reaction without the inhibitor is also prepared.

Initiation of Reaction: The reaction is initiated by the addition of NADPH.

Incubation: The reaction is incubated at a controlled temperature for a specific period.

Termination and Analysis: The reaction is stopped, and the product formation is quantified

using methods such as HPLC or LC-MS/MS.

Data Analysis: The percentage of inhibition at each concentration of VT-1598 is calculated,

and the IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined

by fitting the data to a dose-response curve.
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Determination of Human CYP Inhibition (Human Liver
Microsome Assay)
To assess the potential for drug-drug interactions, the inhibitory effect of VT-1598 on major

human CYP isoforms is evaluated using human liver microsomes.

Key Steps:

Microsome and Substrate Preparation: Pooled human liver microsomes, which contain a

mixture of CYP enzymes, are used. Specific probe substrates for each CYP isoform to be

tested are prepared.

Reaction Mixture: The incubation mixture includes human liver microsomes, a specific probe

substrate, and a phosphate buffer.

Inhibitor Addition: VT-1598 tosylate is added at a range of concentrations. A control with no

inhibitor is included.

Pre-incubation: The mixture is pre-incubated to allow the inhibitor to interact with the

enzymes.

Reaction Initiation: The reaction is started by adding an NADPH-regenerating system.

Incubation: The reaction proceeds for a defined time at 37°C.

Termination and Analysis: The reaction is quenched, and the formation of the specific

metabolite of the probe substrate is measured by LC-MS/MS.

Data Analysis: The rate of metabolite formation in the presence of the inhibitor is compared

to the control to determine the percent inhibition. The IC50 value is then calculated.

Signaling Pathways and Experimental Workflows
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Safety and pharmacokinetics of antifungal agent VT-1598 and its primary metabolite, VT-
11134, in healthy adult subjects: phase 1, first-in-human, randomized, double-blind, placebo-
controlled study of single-ascending oral doses of VT-1598 - PMC [pmc.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

3. Fungal-specific Cyp51 inhibitor VT-1598 demonstrates in vitro activity against Candida
and Cryptococcus species, endemic fungi, including Coccidioides species, Aspergillus
species and Rhizopus arrhizus - PubMed [pubmed.ncbi.nlm.nih.gov]

4. The novel fungal CYP51 inhibitor VT-1598 displays classic dose-dependent antifungal
activity in murine models of invasive aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [VT-1598 Tosylate: A New Frontier in Fungal CYP51
Inhibition with Enhanced Specificity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11929071#validating-the-specificity-of-vt-1598-
tosylate-for-fungal-vs-human-cyp-enzymes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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